Bis(2-chlorophenyl)-bromomethane

概要

説明

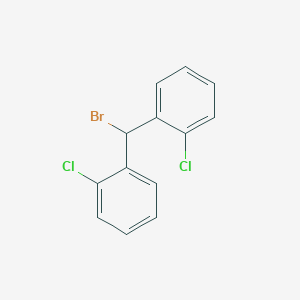

Bis(2-chlorophenyl)-bromomethane: is an organic compound characterized by the presence of two chlorophenyl groups attached to a central bromomethane moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chlorophenyl)-bromomethane typically involves the reaction of 2-chlorobenzyl chloride with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2C6H4ClCH2Cl+Br2→C6H4ClCH2Br+HBr

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions: Bis(2-chlorophenyl)-bromomethane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbons.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst.

Major Products:

Substitution: Formation of 2-chlorophenyl derivatives.

Oxidation: Formation of 2-chlorobenzaldehyde or 2-chlorobenzoic acid.

Reduction: Formation of 2-chlorotoluene.

科学的研究の応用

Chemistry: Bis(2-chlorophenyl)-bromomethane is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active compounds. It may be used in the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

Industry: The compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a reagent in the manufacture of dyes and pigments.

作用機序

The mechanism of action of Bis(2-chlorophenyl)-bromomethane involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the chlorophenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

類似化合物との比較

Bis(2-chlorophenyl)-methane: Lacks the bromine atom, resulting in different reactivity and applications.

Bis(4-chlorophenyl)-bromomethane: The position of the chlorine atoms affects the compound’s chemical properties and reactivity.

Bis(2,4-dichlorophenyl)-bromomethane: Contains additional chlorine atoms, leading to increased steric hindrance and altered reactivity.

Uniqueness: Bis(2-chlorophenyl)-bromomethane is unique due to the specific positioning of the chlorine atoms and the presence of the bromine atom, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications.

生物活性

Overview

Bis(2-chlorophenyl)-bromomethane is an organic compound featuring two chlorophenyl groups attached to a bromomethane moiety. Its chemical structure allows it to serve as an intermediate in the synthesis of various organic compounds, particularly in medicinal chemistry where it is explored for potential biological activities.

- Chemical Formula : CHBrCl

- CAS Number : 200868-49-1

- Molecular Weight : 303.06 g/mol

The compound's unique structure, characterized by the presence of both bromine and chlorine atoms, enhances its reactivity and potential applications in biological systems.

The biological activity of this compound is attributed to its ability to engage in electrophilic substitution reactions due to the bromine atom. The chlorophenyl groups facilitate π-π interactions with other aromatic systems, influencing the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogenic bacteria, showing effectiveness comparable to established antimicrobial agents. The following table summarizes its antimicrobial efficacy against selected strains:

| Microorganism | Zone of Inhibition (mm) at 100 μM | Reference |

|---|---|---|

| Staphylococcus aureus | 62 ± 0.9 | |

| Bacillus subtilis | 57 ± 1.3 | |

| Escherichia coli | 51 ± 2.0 | |

| Klebsiella pneumoniae | 44 ± 1.7 |

These results indicate that this compound can be a promising candidate for further development as an antimicrobial agent.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Case Studies

-

Antimicrobial Activity Study :

A study evaluated the antimicrobial efficacy of several halogenated compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results demonstrated superior activity compared to other halogenated derivatives, suggesting its potential utility in developing new antibiotics. -

Anticancer Activity Study :

Another research project focused on synthesizing derivatives of this compound and assessing their cytotoxic effects on human cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity, prompting further investigation into their mechanisms of action and potential as anticancer therapeutics.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological implications of this compound. Preliminary studies suggest that exposure may lead to neurotoxic effects and endocrine disruption, aligning with findings from similar compounds in the literature . Therefore, any therapeutic application must be preceded by comprehensive toxicity assessments.

特性

IUPAC Name |

1-[bromo-(2-chlorophenyl)methyl]-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2/c14-13(9-5-1-3-7-11(9)15)10-6-2-4-8-12(10)16/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOZCOKGPNCTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356596 | |

| Record name | bis(2-chlorophenyl)-bromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200868-49-1 | |

| Record name | bis(2-chlorophenyl)-bromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。